molecular formula C15H13BrN2O2S B2988399 (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(5-bromofuran-2-yl)methanone CAS No. 851864-62-5

(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(5-bromofuran-2-yl)methanone

Cat. No.: B2988399
CAS No.: 851864-62-5
M. Wt: 365.25
InChI Key: UYZMKLZOHMELQR-UHFFFAOYSA-N
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Description

(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(5-bromofuran-2-yl)methanone is a useful research compound. Its molecular formula is C15H13BrN2O2S and its molecular weight is 365.25. The purity is usually 95%.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(5-bromofuran-2-yl)methanone can be achieved via several synthetic routes, typically starting with a suitable benzylthio compound and progressing through the formation of the imidazole and bromofuran intermediates. Each step involves controlled reaction conditions such as temperature, solvent choice, and catalyst presence.

Industrial Production Methods: In an industrial setting, large-scale synthesis may employ a continuous flow reactor to optimize yields and minimize by-products. Key factors include the purity of starting materials, reaction efficiency, and ease of product separation.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions:

  • Oxidation: Conversion of the thioether group to sulfoxide or sulfone.

  • Reduction: Hydrogenation of the imidazole ring.

  • Substitution: Halogen exchange reactions at the bromofuran moiety.

Common Reagents and Conditions:

  • Oxidation: Use of oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.

  • Reduction: Use of hydrogen gas with a palladium catalyst.

  • Substitution: Use of nucleophiles such as sodium azide or thiols under mild heating.

Major Products Formed:

  • Oxidation: Sulfoxides and sulfones.

  • Reduction: Reduced imidazole derivatives.

  • Substitution: Various substituted furans depending on the nucleophile used.

Scientific Research Applications

Chemistry: This compound's versatile reactivity makes it a valuable intermediate in organic synthesis, especially in the synthesis of complex molecules.

Medicine: Research is exploring its potential as a pharmacologically active agent, particularly due to its structural similarity to known bioactive compounds.

Industry: In industrial settings, it can be used in the synthesis of advanced materials or as a building block for specialty chemicals.

Mechanism of Action

Mechanism of Action: The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The imidazole ring may participate in hydrogen bonding or coordination with metal ions, while the benzylthio group could facilitate hydrophobic interactions. The bromofuran moiety might provide additional binding specificity.

Molecular Targets and Pathways:

  • Enzymes: Inhibition or modulation of enzyme activity.

  • Receptors: Binding to specific receptors, influencing signal transduction pathways.

  • Pathways: Involvement in metabolic or signaling pathways relevant to its biological activity.

Comparison with Similar Compounds

  • Benzylthioimidazoles

  • Bromofuran derivatives

  • Imidazole-based small molecules

Properties

IUPAC Name

(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(5-bromofuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O2S/c16-13-7-6-12(20-13)14(19)18-9-8-17-15(18)21-10-11-4-2-1-3-5-11/h1-7H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYZMKLZOHMELQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=CC=C2)C(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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